molecular formula C6H5ClN2O B8807155 N-(5-chloropyridin-2-yl)formamide

N-(5-chloropyridin-2-yl)formamide

Cat. No. B8807155
M. Wt: 156.57 g/mol
InChI Key: ODNIFXLNUYPVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)formamide is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloropyridin-2-yl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloropyridin-2-yl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-chloropyridin-2-yl)formamide

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)formamide

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,(H,8,9,10)

InChI Key

ODNIFXLNUYPVHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-{2-{[tert-butyl)amino}sulfonyl}phenyl}benzoic acid (167 mg, 0.5 mmol) in dichloromethane (5 ml) was added oxalyl chloride (0.09 ml, 1 mmol) and a few drops of dimethylformamide. The mixture was stirred at r.t. for 2 hrs. After the evaporation of the solvent, the residue was dissolved in dichloromethane (5 ml). The compound of (2-amino-5-chlorophenyl)-N-(5-chloro(2-pyridyl))carboxamide (0.17 g, 0.6 mmol) and pyridine (0.122 ml, 1.5 mmol) were added to the solution. The mixture was stirred at r.t. overnight. The solvent was evaporated to give (2-{[4-(2-{[tert-butyl)amino]sulfonyl}phenyl)phenyl]-carbonylamino}-5-chlorophenyl)-N-(5-chloro(2-pyridyl))carboxamide. MS found for C29H26Cl2N4O4S M+=597, (M+2)+=599.
Quantity
0.17 g
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0.122 mL
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0.09 mL
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5 mL
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Synthesis routes and methods II

Procedure details

Was prepared according to Example 2 from 2-amino-5-chloropyridine and formic acid.
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0 (± 1) mol
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0 (± 1) mol
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